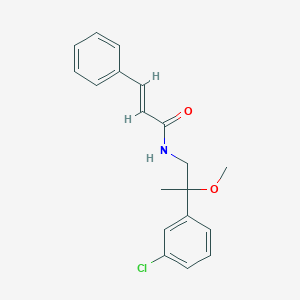
N-(2-(3-氯苯基)-2-甲氧基丙基)肉桂酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide is a chemical compound that can be presumed to have a structure based on cinnamic acid derivatives. While the specific compound is not directly synthesized in the provided papers, insights can be drawn from related studies. Cinnamic acid derivatives are known for their potential pharmacological activities and are often synthesized for research in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves a multi-step reaction process. For instance, the synthesis of N-(2-Hydroxyethyl)cinnamamide, as described in one study, is a two-step reaction where cinnamic acid first reacts with thionyl chloride to yield cinnamyl chloride, followed by a reaction with 2-aminoethanol to produce the final compound . The synthesis conditions, such as molar ratios and reaction temperatures, are critical for optimizing yield. In the case of N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide, a similar approach could be employed, with the appropriate substitutions to introduce the 3-chlorophenyl and methoxypropyl groups.
Molecular Structure Analysis
The molecular structure of cinnamic acid derivatives is characterized by the presence of a cinnamamide moiety. The specific structure of N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide would include a cinnamamide linked to a 3-chlorophenyl group and a methoxypropyl side chain. The exact conformation and stereochemistry would require further analysis, potentially through computational modeling or crystallography, to determine.
Chemical Reactions Analysis
The reactivity of cinnamic acid derivatives can be influenced by substituents on the aromatic ring and the aliphatic chain. For example, the methoxybromination of cinnamic acid leads to the formation of 2-bromo-3-methoxy-3-phenylpropionic acid, indicating that the presence of methoxy groups can direct halogenation reactions . This suggests that in the case of N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide, the presence of the methoxy and chlorophenyl groups could similarly affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide would be influenced by its functional groups. The presence of the chlorophenyl group could increase the compound's density and boiling point compared to non-halogenated analogs. The methoxy group could contribute to the solubility of the compound in organic solvents. The exact properties would need to be determined experimentally through methods such as melting point analysis, solubility testing, and spectroscopic techniques.
科学研究应用
抗幽门螺杆菌活性
肉桂酸酰胺(肉桂酰胺)的 N-取代衍生物(包括与 N-(2-(3-氯苯基)-2-甲氧基丙基)肉桂酰胺相关的化合物)已被评估其潜在的抗幽门螺杆菌活性。这些化合物使用琼脂圆盘扩散法在参考 H. 幽门螺杆菌菌株和特征明确的临床菌株上进行了测试。研究表明肉桂酰胺衍生物具有良好的抗幽门螺杆菌潜力,突出了它们在解决细菌感染方面的重要性 (Klesiewicz 等人,2018 年)。
除草剂特性
对结构上类似于 N-(2-(3-氯苯基)-2-甲氧基丙基)肉桂酰胺的氨基甲酸酯除草剂异丙基(N-(3-氯苯基)氨基甲酸酯 (CIPC) 的研究表明,它对破坏小鼠成纤维细胞中的微管和微丝组织有影响。这表明此类化合物在农业应用中作为除草剂的潜力 (Oliver 等人,1978 年)。
合成和化学性质
对肉桂酸衍生物的合成和化学性质的研究,包括甲氧基溴化等方法,提供了对 N-(2-(3-氯苯基)-2-甲氧基丙基)肉桂酰胺等化合物的化学操作和潜在应用的见解,这些应用涉及材料科学或药物开发等各个领域 (Karunakaran & Venkatachalapathy,1990 年)。
药理学潜力
肉桂酰胺因其潜在的药理活性而受到研究。虽然对 N-(2-(3-氯苯基)-2-甲氧基丙基)肉桂酰胺的直接相关研究可能有限,但对类似化合物的研究表明它们作为血清素拮抗剂的潜力,表明在神经或精神疾病中可能的应用 (Dombro & Woolley,1964 年)。
抗惊厥活性
研究探索了 N-取代肉桂酰胺衍生物的抗惊厥活性,表明 N-(2-(3-氯苯基)-2-甲氧基丙基)肉桂酰胺等化合物在治疗癫痫发作中的潜在用途 (Żesławska 等人,2017 年)。
抗抑郁样作用
结构上类似于 N-(2-(3-氯苯基)-2-甲氧基丙基)肉桂酰胺的一系列 N-(2-羟乙基)肉桂酰胺衍生物的化学合成和药理学评估已经针对它们在小鼠中的抗抑郁样作用进行了研究,表明在心理健康治疗中的潜在应用 (Deng 等人,2011 年)。
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide may also interact with various biological targets.
Mode of Action
It has been found that similar compounds, such as n-arylcinnamamide derivatives, significantly attenuate lipopolysaccharide-induced nf-κb activation . This suggests that N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide might interact with its targets, leading to changes in cellular signaling pathways.
Biochemical Pathways
Indole derivatives, which may share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds such as n-arylcinnamamide derivatives have been found to inhibit the transcription factor nf-κb and decrease the level of tnf-α . This suggests that N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide may have similar effects.
属性
IUPAC Name |
(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-19(23-2,16-9-6-10-17(20)13-16)14-21-18(22)12-11-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,21,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMSPFSAXNTSN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

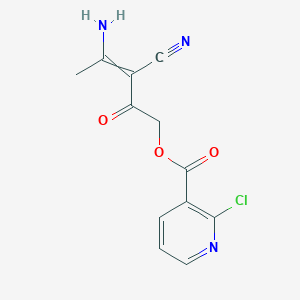
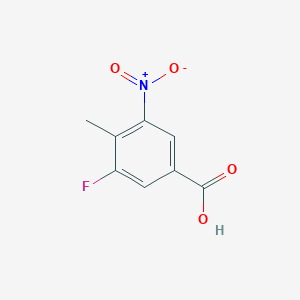
![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2540598.png)
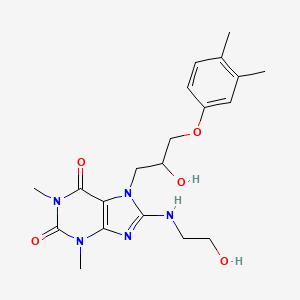
![N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2540601.png)
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)
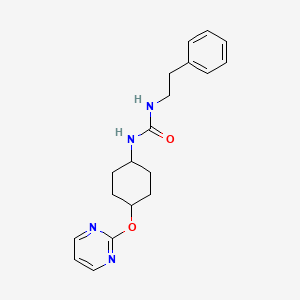
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)
![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)
![2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine](/img/structure/B2540610.png)
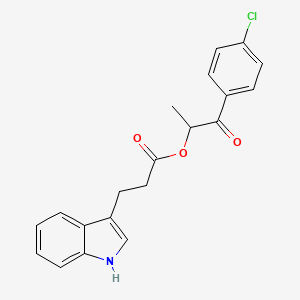
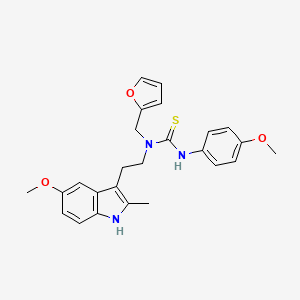
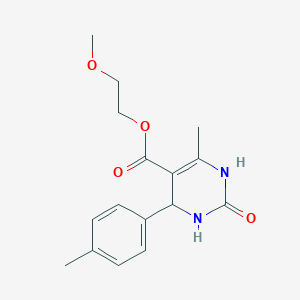
![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)